Boc-Ser(Bzl)-OSu
Overview
Description
Boc-Ser(Bzl)-OSu, also known as N-tert-butoxycarbonyl-O-benzyl-L-serine N-hydroxysuccinimide ester, is a compound commonly used in peptide synthesis. It is a derivative of serine, an amino acid, and is protected by tert-butoxycarbonyl (Boc) and benzyl (Bzl) groups. The compound is utilized in solid-phase peptide synthesis (SPPS) to introduce serine residues into peptides while protecting the hydroxyl group from unwanted reactions.
Mechanism of Action
Target of Action
Boc-Ser(Bzl)-OSu is a protected form of L-serine . The primary target of this compound is the serine residues in peptides during peptide synthesis . Serine residues are polar and increase the hydrophilicity of peptides . The serine side chain can act both as a hydrogen bond donor and as a hydrogen bond acceptor, thus serine residues may play an important role in peptide binding to receptors .
Mode of Action
This compound interacts with its targets during both solid phase peptide synthesis and solution phase peptide synthesis . In solid phase synthesis, cleaving the peptide from the resin with HF or TFMSA simultaneously cleaves the benzyl ether from Ser(Bzl) residues . In solution phase, the benzyl protecting group may be cleaved by hydrogenolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Ser(Bzl)-OSu typically involves the following steps:
Protection of Serine: The hydroxyl group of serine is protected by benzylation, resulting in O-benzyl-L-serine.
Introduction of Boc Group:
Formation of N-Hydroxysuccinimide Ester: The Boc-Ser(Bzl)-OH is then reacted with N-hydroxysuccinimide (NHS) and a coupling reagent like dicyclohexylcarbodiimide (DCC) to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Protection Reactions: Using industrial-grade reagents and solvents to protect the serine molecule.
Efficient Coupling Reactions: Employing high-efficiency coupling reagents and optimized reaction conditions to maximize yield and purity.
Purification: Utilizing large-scale purification techniques such as crystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Boc-Ser(Bzl)-OSu undergoes several types of chemical reactions, including:
Substitution Reactions: The N-hydroxysuccinimide ester group is highly reactive and can be substituted by nucleophiles such as amines, leading to the formation of amide bonds.
Deprotection Reactions: The Boc and Bzl protecting groups can be removed under acidic conditions (e.g., trifluoroacetic acid for Boc and hydrogen fluoride for Bzl) to yield the free serine residue
Common Reagents and Conditions
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Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O7/c1-19(2,3)27-18(25)20-14(12-26-11-13-7-5-4-6-8-13)17(24)28-21-15(22)9-10-16(21)23/h4-8,14H,9-12H2,1-3H3,(H,20,25)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFYOALQRQBBDG-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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